N,N-Bis(2-hydroxyethyl)stearamide

Lyotropic Liquid Crystals Self-Assembly Formulation Science

Formulating rich creams (>20% oil) often requires multiple thickeners that compromise sensory feel. N,N-Bis(2-hydroxyethyl)stearamide solves this as a single multifunctional non-ionic surfactant. • Builds stable lamellar gel networks via 55°C lyotropic liquid crystalline phase; HLB 10-12 for O/W emulsions. • Enables cold/warm processing (45-60°C), preserving heat-sensitive actives. • Solid structurant for water-free syndet bars & shampoo bars; provides pearlizing effect. • CIR-approved up to 40% in leave-on cosmetic products.

Molecular Formula C22H45NO3
Molecular Weight 371.6 g/mol
CAS No. 93-82-3
Cat. No. B148199
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Bis(2-hydroxyethyl)stearamide
CAS93-82-3
SynonymsLipamide S
Molecular FormulaC22H45NO3
Molecular Weight371.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCC(=O)N(CCO)CCO
InChIInChI=1S/C22H45NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(26)23(18-20-24)19-21-25/h24-25H,2-21H2,1H3
InChIKeyXGZOMURMPLSSKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Stearamide DEA Specifications & Procurement


N,N-Bis(2-hydroxyethyl)stearamide (CAS 93-82-3), also known as Stearamide DEA or stearic acid diethanolamide, is a fatty acid diethanolamide derived from stearic acid and diethanolamine. Its molecular formula is C22H45NO3 and molecular weight is 371.6 g/mol . This non-ionic surfactant is widely utilized in personal care, cosmetics, and industrial formulations for its multifunctional properties as a thickening agent, emulsifier, foam stabilizer, and opacifier [1].

Oil-in-water emulsion thickening and stabilization via lamellar gel networks
Solid flake form compatible with powder processing, hot-melt, and water-free formulations
C18 saturated chain provides balanced HLB and high oil-phase affinity

Why Stearamide DEA Cannot Be Simply Substituted


Fatty acid diethanolamides are a broad class of non-ionic surfactants, but their performance is exquisitely sensitive to the chain length and saturation of the fatty acid moiety. Substituting N,N-Bis(2-hydroxyethyl)stearamide (C18 saturated chain) with analogs like Cocamide DEA (C8-C18, primarily C12) or Oleamide DEA (C18:1 unsaturated) fundamentally alters the compound's phase behavior, hydrophobicity, and thickening efficiency [1]. These structural variations dictate critical formulation parameters such as melting point, lyotropic liquid crystalline phase temperature, and hydrophilic-lipophilic balance (HLB), which cannot be compensated for by simple concentration adjustments [2].

Chain-length and saturation mismatch
Shorter-chain (C12 Cocamide DEA) or unsaturated (C18:1 Oleamide DEA) analogs shift phase behavior, HLB, and thickening efficiency; simple concentration adjustments cannot compensate.
Physical state incompatibility
Target is a solid flake; liquid DEA analogs lack inherent opacifying power, alter handling, and require formulation rebalancing for solid products.
HLB-driven performance divergence
Stearamide DEA favors O/W emulsification and lamellar structuring, while Cocamide DEA (higher HLB) prioritizes foam boosting; direct replacement may destabilize emulsions.

Stearamide DEA vs. Closest Analogs


Lower Lyotropic Liquid Crystal Phase Temperature

N,N-Bis(2-hydroxyethyl)stearamide exhibits a lyotropic liquid crystalline phase at 55°C, whereas its mono-ethanol analog, N-(2-hydroxyethyl)stearamide, forms the same phase only at 90°C [1]. This 35°C reduction in the phase transition temperature is attributed to the additional ethanol moiety on the nitrogen atom, which significantly enhances hydrogen bonding capacity and stabilizes the lamellar phase at lower, more practical processing temperatures.

Lyotropic LC phase
Head-to-head
55°C vs 90°C (35°C lower)
vs N-(2-hydroxyethyl)stearamide
Supports lamellar gel processing at moderate temperatures
Water penetration; polarized light microscopy
Lyotropic Liquid Crystals Self-Assembly Formulation Science

Higher Melting Point vs. Liquid Analogs

The melting point of N,N-Bis(2-hydroxyethyl)stearamide is reported as 38.0-49.0°C [1]. In contrast, common shorter-chain and unsaturated analogs—including Cocamide DEA (C12-based), Lauramide DEA, and Oleamide DEA—are liquids at room temperature (typical pour points <10°C) [2]. This solid-state at ambient conditions is a direct consequence of the long, saturated C18 stearic chain, which promotes stronger van der Waals interactions and crystalline packing.

Physical state
Class-level
Solid flakes (m.p. 38–49°C) vs liquid analogs
Cocamide DEA, Lauramide DEA, Oleamide DEA are liquids at 25°C
Enables opacifying and solid-form formulation
Based on vendor technical datasheets
Physical Form Melting Point Material Handling

Balanced HLB for O/W Emulsions

The estimated HLB (Hydrophilic-Lipophilic Balance) value for N,N-Bis(2-hydroxyethyl)stearamide is 10-12 [1]. This falls within the optimal range for oil-in-water (O/W) emulsifiers. For reference, Cocamide DEA typically exhibits a higher HLB of ~14 , favoring aqueous solubility and high foam boosting, while Oleamide DEA (HLB ~11) [2] and Lauramide DEA (HLB ~12.8) show slightly higher or similar values. The stearamide DEA's HLB, combined with its long hydrophobic chain, provides a unique balance that promotes stable lamellar gel networks rather than simple micellar thickening.

HLB value
Reported
10–12 (estimated O/W range)
Cocamide DEA ~14, Oleamide DEA ~11
Preferential O/W emulsification over foam boosting
Cross-study comparable; calculated values
Hydrophilic-Lipophilic Balance Emulsification Surfactant Chemistry

Established Safety Profile for Leave-On Products

According to the Cosmetic Ingredient Review (CIR) Expert Panel, Stearamide DEA (and related diethanolamides) are safe for use in rinse-off products and in leave-on products at concentrations that limit the release of free ethanolamines to 5%, with a maximum use concentration of 40% [1]. This is a class-wide conclusion based on data from Cocamide DEA and other diethanolamides, which showed no significant systemic toxicity or carcinogenicity when formulated to be non-irritating. In contrast, Cocamide DEA is restricted to ≤10% in leave-on products due to higher irritation potential [1].

Leave-on use limit
Class-level
Up to 40% vs ≤10% for Cocamide DEA
CIR safety assessment, leave-on products
Formulation flexibility in rich creams
Requires non-irritating formulation
Safety Assessment Regulatory Compliance Cosmetic Ingredients

High LogP: Lipophilic Character

The calculated XLOGP3 value for N,N-Bis(2-hydroxyethyl)stearamide is 6.77 . This high LogP indicates a strong preference for partitioning into the oil phase, which is significantly higher than values for shorter-chain analogs (e.g., Lauramide DEA, with a predicted LogP around 3-4). The long C18 saturated chain drives this lipophilicity, contributing to the compound's ability to function as an effective opacifier and emollient, and to form robust lamellar structures.

Lipophilicity (LogP)
Data to verify
6.77 (XLOGP3)
Lauramide DEA predicted ~3–4
High oil-phase partitioning and emolliency
Calculated; experimental confirmation needed
Lipophilicity Partition Coefficient Formulation Design

Stearamide DEA Application Scenarios


Stabilizing High-Oil Creams with Lamellar Gels

Formulators can leverage the compound's 55°C lyotropic liquid crystalline phase [1] and HLB of 10-12 [2] to create stable lamellar gel networks in oil-in-water emulsions. This is particularly effective in rich creams containing >20% oil phase, where the long C18 chain provides robust interfacial film strength and prevents coalescence. The lower phase transition temperature allows for cold or warm processing (45-60°C), preserving heat-sensitive actives.

Solid Cleansing Bars & Shampoo Concentrates

The solid physical state (melting point 38.0-49.0°C) [3] of N,N-Bis(2-hydroxyethyl)stearamide enables its use as a structurant and opacifier in solid cleansing formulations, such as syndet bars, shampoo bars, and solid conditioners. It provides a pearlizing effect and contributes to a dense, creamy lather without the need for liquid thickeners, offering a more sustainable, water-free formulation option.

High-Viscosity Leave-On Formulations

Due to the CIR safety assessment permitting up to 40% use concentration in leave-on products [4], this diethanolamide is ideally suited for high-performance, rich emulsions like night creams, body butters, and hair masks. Formulators can achieve target viscosities using this single multifunctional ingredient, simplifying the ingredient deck and reducing the need for additional polymeric thickeners that may negatively impact sensory feel.

Self-Assembly and Liquid Crystal Studies

Researchers studying molecular self-assembly and lyotropic liquid crystals can use N,N-Bis(2-hydroxyethyl)stearamide as a model compound. The 35°C difference in liquid crystalline phase temperature compared to the mono-ethanol analog [1] provides a clear structure-property relationship for understanding how minor headgroup modifications influence supramolecular organization and gelation, with applications in drug delivery and advanced material design.

Application
Selection Property
Validation Focus
O/W emulsion stabilization
Lyotropic liquid crystal phase behavior
Lamellar gel network integrity at processing temperatures
Solid cleansing bars & concentrates
Solid physical state & melting profile
Opacification and structural stability in solid forms
High-viscosity leave-on emulsions
CIR safety concentration limits
Viscosity build and regulatory compliance review
Self-assembly & liquid crystal research
Headgroup-modification sensitivity
Supramolecular gelation and organization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for N,N-Bis(2-hydroxyethyl)stearamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.